molecular formula C7H6F3NO2 B1586324 2-Amino-4-(trifluoromethoxy)phenol CAS No. 461699-34-3

2-Amino-4-(trifluoromethoxy)phenol

Cat. No. B1586324
M. Wt: 193.12 g/mol
InChI Key: DNYJUUSAYDJKAF-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethoxy)phenol, also known as 2-amino-4-trifluoromethoxybenzene, is an important organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is a colorless crystalline solid with a molecular formula of C7H6F3NO, and is soluble in water, ethanol, and other organic solvents. This compound is used as a building block in the synthesis of a variety of organic compounds and has a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor activities.

Scientific Research Applications

Electrochemical Oxidation and Synthesis of New Compounds

Research by Amani and Torabi (2021) explored the electrochemical oxidation of 4-amino phenol and its application in synthesizing various organosulfur compounds. This study utilized controlled potential electrochemical oxidation, indicating the potential for 2-amino-4-(trifluoromethoxy)phenol in similar processes (Amani & Torabi, 2021).

Synthesis and Biological Activity of Metal-based Compounds

Sumrra et al. (2018) synthesized a Schiff base compound, which was then coordinated with various metal ions, revealing enhanced bioactivity upon chelation. This research indicates the relevance of similar phenol compounds in the synthesis and study of biologically active metal complexes (Sumrra et al., 2018).

Development of Lanthanide Complexes

The study by Liu et al. (1993) on N4O3 amine phenol ligands and their lanthanide complexes suggests that compounds like 2-amino-4-(trifluoromethoxy)phenol could be useful in the development of complex cations for various applications, including in materials science and catalysis (Liu et al., 1993).

Analytical Applications in Determining Ammonium and Glucose

Rhine et al. (1998) and Trinder (1969) researched the use of phenolic compounds in colorimetric methods for determining ammonium and glucose, respectively. These studies highlight the potential for 2-amino-4-(trifluoromethoxy)phenol in similar analytical applications (Rhine et al., 1998); (Trinder, 1969).

Synthesis and Characterization of Novel Compounds

Zi-qiang (2007) conducted a study on the synthesis of a compound related to 2-amino-4-(trifluoromethoxy)phenol, emphasizing its potential in creating new chemicals with various applications (Zi-qiang, 2007).

Proton-Coupled Electron Transfer Studies

Research by Rhile and Mayer (2004) on the oxidation of hydrogen-bonded phenol compounds could inform studies on similar compounds like 2-amino-4-(trifluoromethoxy)phenol, particularly in understanding electron transfer mechanisms (Rhile & Mayer, 2004).

Catalytic Activities in Oxidation Reactions

Hossain et al. (2017) synthesized a new aminoalcohol phenol ligand and examined its use in catalytic oxotransfer activities. This study opens up possibilities for 2-amino-4-(trifluoromethoxy)phenol in catalysis and oxidation reactions (Hossain et al., 2017).

properties

IUPAC Name

2-amino-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYJUUSAYDJKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372228
Record name 2-amino-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethoxy)phenol

CAS RN

461699-34-3
Record name 2-amino-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-(trifluoromethoxy)phenol
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Synthesis routes and methods I

Procedure details

A mixture of 4.53 g of 4-trifluoromethoxy-2-nitrophenol, 35 ml of ethyl acetate and 1.0 g of 5% palladium on carbon was stirred under about one atmosphere of hydrogen at room temperature for 1.7 hours. The mixture was filtered through Celite™. The filtrate was concentrated under reduced pressure to give 3.92 g of 2-amino-4-trifluoromethoxy phenol.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-nitro-4-(trifluoromethoxy)phenol (2 g, 0.0089 mol) in ethanol (50 mL) and water (25 mL) was added sodium thiosulfate (6.2 g, 0.0356 mol) at room temperature. The heterogeneous mixture was stirred at 80° C. under an atmosphere of nitrogen for 1 hour. The reaction mixture was cooled to room temperature, and ethanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×70 mL), and the organic layer was washed with brine and dried under sodium sulfate. The solvent was removed under reduced pressure to give yellow solid of 2-amino-4-(trifluoromethoxy)phenol (0.9 g, 0.005 mol). TLC (methanol/dichloromethane=5:95) Rf 0.29 MS: MH+: 194.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 35 pubs.acs.org

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